Sequence‑Level Divergence Between Esculentin‑1SEa and Esculentin‑1SEb Drives Distinct Physicochemical Profiles
Esculentin‑1SEa and Esculentin‑1SEb, two naturally occurring isotypes from Rana sevosa skin secretions, differ by a single amino acid at position 12 (Ile in 1SEa vs. Phe in 1SEb) [1]. This single substitution produces measurable shifts in four computed physicochemical parameters: molecular mass, hydrophobicity, aliphatic index, and the Boman (protein‑binding) index. These differences are relevant because even modest changes in peptide hydrophobicity and aliphatic character are known to modulate membrane‑partitioning efficiency, haemolytic propensity, and antimicrobial potency in α‑helical AMPs [1][2].
| Evidence Dimension | Amino acid sequence and derived physicochemical properties |
|---|---|
| Target Compound Data | Esculentin‑1SEa: Sequence = GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC; Mass = 4905.97 Da; GRAVY = 0.002; Aliphatic Index = 106.09; Boman Index = −39.46; Residue at position 12 = Ile [1][2] |
| Comparator Or Baseline | Esculentin‑1SEb: Sequence = GLFSKFNKKKIKSGLFKIIKTAGKEAGLEALRTGIDVIGCKIKGEC; Mass = 4939.98 Da; GRAVY = −0.035; Aliphatic Index = 97.61; Boman Index = −41.4; Residue at position 12 = Phe [1][2] |
| Quantified Difference | Mass difference = 34.01 Da (lighter for 1SEa); GRAVY shift = +0.037 (more hydrophobic for 1SEa); Aliphatic Index increase = 8.48 units (1SEa > 1SEb); Boman Index shift = +1.94 units (1SEa less negative ≈ potentially lower non‑specific protein binding) [1][2] |
| Conditions | Computational analysis by ProtParam (ExPASy) based on experimentally determined amino acid sequences from Rana sevosa skin secretion peptidomics [1][2] |
Why This Matters
Procurement of the incorrect isotype (1SEb instead of 1SEa) introduces a chemically distinct peptide that may exhibit different membrane‑interaction kinetics and antimicrobial potency, compromising SAR reproducibility and cross‑study comparability.
- [1] DRAMP entries DRAMP01463 (Esculentin-1SEa) and DRAMP01464 (Esculentin-1SEb). Data retrieved from http://dramp.cpu-bioinfor.org/ View Source
- [2] AMPDB entries AMPDB_881 (Esculentin-1SEa) and AMPDB_876 (Esculentin-1SEb). Babasaheb Bhimrao Ambedkar University. Data retrieved from https://bblserver.org.in/ampdb/ View Source
